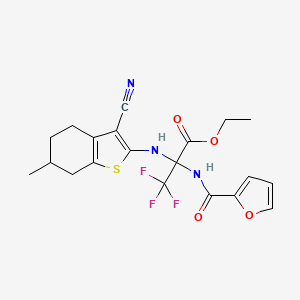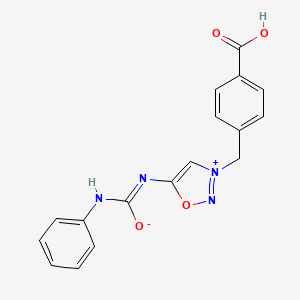![molecular formula C28H22NO4P B4291969 2-{2-[2-(diphenylphosphoryl)phenoxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4291969.png)
2-{2-[2-(diphenylphosphoryl)phenoxy]ethyl}-1H-isoindole-1,3(2H)-dione
Vue d'ensemble
Description
2-{2-[2-(diphenylphosphoryl)phenoxy]ethyl}-1H-isoindole-1,3(2H)-dione is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as DPI and is commonly used as a research tool in biochemistry, pharmacology, and neuroscience.
Applications De Recherche Scientifique
DPI has been widely used as a research tool in various fields due to its ability to selectively inhibit protein kinase C (PKC). PKC is an enzyme that plays a key role in signal transduction pathways and is involved in various cellular processes such as cell differentiation, proliferation, and apoptosis. DPI has been used to study the role of PKC in these processes and its potential as a therapeutic target for various diseases such as cancer, diabetes, and Alzheimer's disease.
Mécanisme D'action
DPI selectively inhibits PKC by binding to the catalytic domain of the enzyme. This results in the inhibition of downstream signaling pathways that are activated by PKC. DPI has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. It has also been shown to improve insulin sensitivity in diabetic animal models and reduce amyloid-beta accumulation in Alzheimer's disease models.
Biochemical and Physiological Effects:
DPI has been shown to have various biochemical and physiological effects in different cell types and animal models. It has been shown to inhibit the activity of PKC and downstream signaling pathways, resulting in the inhibition of cell proliferation and induction of apoptosis. DPI has also been shown to improve insulin sensitivity and reduce amyloid-beta accumulation in diabetic and Alzheimer's disease models, respectively.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DPI in lab experiments include its ability to selectively inhibit PKC, its wide range of applications in various fields, and its availability as a research tool. However, DPI has some limitations, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several future directions for the use of DPI in scientific research. These include the development of more selective PKC inhibitors, the investigation of the role of PKC in various diseases, and the potential use of DPI as a therapeutic agent for cancer, diabetes, and Alzheimer's disease. Additionally, the use of DPI in combination with other drugs or therapies may lead to improved treatment outcomes.
Propriétés
IUPAC Name |
2-[2-(2-diphenylphosphorylphenoxy)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22NO4P/c30-27-23-15-7-8-16-24(23)28(31)29(27)19-20-33-25-17-9-10-18-26(25)34(32,21-11-3-1-4-12-21)22-13-5-2-6-14-22/h1-18H,19-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJYHSDXFGOXBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3OCCN4C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22NO4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6'-amino-4-bromo-3'-(4-butoxyphenyl)-5-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B4291891.png)

![[6'-amino-5'-cyano-3'-(4-ethoxyphenyl)-2-oxo-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazol]-1(2H)-yl]acetic acid](/img/structure/B4291906.png)
![(2'-amino-3'-cyano-7'-methyl-2,5'-dioxo-5'H-spiro[indole-3,4'-pyrano[4,3-b]pyran]-1(2H)-yl)acetic acid](/img/structure/B4291916.png)

![3-benzylidene-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline](/img/structure/B4291927.png)
![[2-amino-3-cyano-7-(2-furyl)-2',5-dioxo-5,6,7,8-tetrahydrospiro[chromene-4,3'-indol]-1'(2'H)-yl]acetic acid](/img/structure/B4291942.png)
![2,6-di-tert-butyl-4-{[4-(4-methoxyphenyl)phthalazin-1-yl]thio}phenol](/img/structure/B4291946.png)
![2,6-di-tert-butyl-4-{[4-(4-methylphenyl)phthalazin-1-yl]thio}phenol](/img/structure/B4291954.png)
![6-amino-4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4291962.png)
![methyl [6'-amino-5'-cyano-2-oxo-3'-(3,4,5-trimethoxyphenyl)-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazol]-1(2H)-yl]acetate](/img/structure/B4291966.png)
![4-[3-(4-fluorophenyl)-11-(3-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B4291976.png)
![6,7-dimethyl-2-[4-(prop-2-yn-1-yloxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4291982.png)
![2-{4-[(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-methoxyphenoxy}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4291988.png)